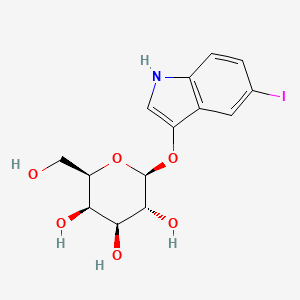

5-Iodo-3-indolyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

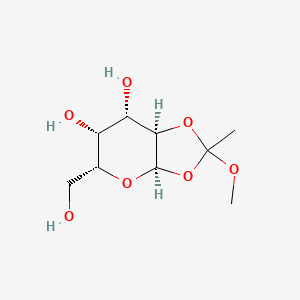

5-Iodo-3-indolyl-beta-D-galactopyranoside: is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. This compound is similar to X-gal but generates a purple-colored precipitate upon enzymatic hydrolysis . It is widely used in molecular biology, particularly in gene expression studies and cloning experiments.

Aplicaciones Científicas De Investigación

Chemistry: 5-Iodo-3-indolyl-beta-D-galactopyranoside is used as a chromogenic substrate in various chemical assays to detect beta-galactosidase activity. It is particularly useful in colorimetric assays where the formation of a purple precipitate indicates enzyme activity .

Biology: In molecular biology, this compound is used in gene expression studies to monitor the activity of beta-galactosidase as a reporter enzyme. It is also employed in histochemical staining to visualize beta-galactosidase activity in tissue samples .

Medicine: While not directly used in therapeutic applications, this compound is valuable in medical research for studying gene expression and enzyme activity in various disease models .

Industry: The compound is used in industrial biotechnology for the development of diagnostic assays and biosensors that detect beta-galactosidase activity .

Mecanismo De Acción

Target of Action

The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .

Biochemical Pathways

The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .

Result of Action

The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.

Action Environment

The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.

Análisis Bioquímico

Biochemical Properties

5-Iodo-3-indolyl-beta-D-galactopyranoside interacts with the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, it generates a purple colored precipitate . This color change allows for the visualization of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for β-galactosidase . The enzyme’s activity can be visualized through the color change that occurs upon hydrolysis of the substrate . This can provide insights into cellular processes related to β-galactosidase activity, such as gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-galactosidase . The enzyme cleaves the glycosidic bond of the substrate, resulting in a color change . This allows for the visualization of β-galactosidase activity at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation . The substrate is stable and soluble in water and DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to changes in β-galactosidase activity.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for β-galactosidase . The enzyme cleaves the substrate, resulting in a color change that can be used to visualize β-galactosidase activity .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of β-galactosidase, the enzyme with which it interacts

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside typically involves the iodination of 3-indolyl-beta-D-galactopyranoside. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in water and dimethyl sulfoxide .

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodo-3-indolyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 5-iodo-3-indolyl and beta-D-galactose .

Common Reagents and Conditions:

Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at a pH optimal for enzyme activity.

Major Products:

5-Iodo-3-indolyl: This is the primary product formed upon enzymatic hydrolysis.

Beta-D-galactose: Released as a byproduct during the hydrolysis reaction.

Comparación Con Compuestos Similares

X-gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Generates a blue precipitate upon hydrolysis by beta-galactosidase.

Red-beta-D-galactopyranoside (5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside): Produces a red or magenta precipitate.

Rose-beta-D-galactopyranoside (6-Chloro-3-indoxyl-beta-D-galactopyranoside): Results in an intense pink precipitate.

Green-beta-D-galactopyranoside (N-Methylindolyl-beta-D-galactopyranoside): Forms a green precipitate.

Uniqueness: 5-Iodo-3-indolyl-beta-D-galactopyranoside is unique in its ability to generate a purple-colored precipitate, which provides a distinct visual marker compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)

![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)